Sulfo-Cy7 carboxylic acid
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Overview
Description
Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its high extinction coefficients and bright fluorescence. This compound is particularly useful in biological imaging due to its ability to emit light in the near-infrared range, which penetrates tissues more effectively than visible light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridge between two nitrogen atoms. The synthesis typically involves the use of indolenine derivatives and various reagents to introduce sulfonate groups, which enhance the water solubility of the dye .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach the dye to various biomolecules, such as proteins and nucleic acids .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds with amine groups on biomolecules .
Major Products Formed
The major products formed from these reactions are conjugates of this compound with biomolecules, which can be used for various imaging and diagnostic applications .
Scientific Research Applications
Sulfo-Cy7 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking purposes
Medicine: Utilized in diagnostic imaging techniques, such as near-infrared fluorescence imaging, to visualize tissues and organs
Industry: Applied in the development of biosensors and other diagnostic tools
Mechanism of Action
Sulfo-Cy7 carboxylic acid exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the dye absorbs the energy and re-emits it as near-infrared light. This property allows it to be used as a marker in various imaging techniques. The molecular targets and pathways involved include the specific binding sites on biomolecules to which the dye is conjugated .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy7.5 carboxylic acid: Similar to Sulfo-Cy7 carboxylic acid but with a longer polymethine bridge, resulting in slightly different spectral properties
Cy7 carboxylic acid: A non-sulfonated version of the dye, which is less water-soluble but has similar fluorescence properties.
Uniqueness
This compound is unique due to its high water solubility and bright near-infrared fluorescence, making it particularly suitable for biological applications where aqueous environments are common .
Properties
Molecular Formula |
C34H40N2O8S2 |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
InChI Key |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
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